molecular formula C16H10Br2ClNO4S B12187405 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate

Cat. No.: B12187405
M. Wt: 507.6 g/mol
InChI Key: NAPCMQZHEPACKX-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate typically involves the bromination of 8-substituted quinolines. The process begins with the bromination of 8-hydroxyquinoline, which can be achieved using molecular bromine in the presence of various solvents such as ethanol . The resulting product is then reacted with 4-chloro-3-methoxybenzene-1-sulfonyl chloride under suitable conditions to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine atoms under suitable conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-3-methoxybenzene-1-sulfonate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H10Br2ClNO4S

Molecular Weight

507.6 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate

InChI

InChI=1S/C16H10Br2ClNO4S/c1-23-14-7-9(4-5-13(14)19)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3

InChI Key

NAPCMQZHEPACKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl

Origin of Product

United States

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